2-Bromo-4-cyclopropoxy-1-methylbenzene
Description
2-Bromo-4-cyclopropoxy-1-methylbenzene is a substituted benzene derivative featuring a bromine atom at the 2-position, a cyclopropoxy group at the 4-position, and a methyl group at the 1-position. This compound belongs to a class of brominated aromatic ethers, which are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the cyclopropoxy moiety, a strained three-membered ring system that confers distinct electronic and steric properties compared to linear alkoxy substituents (e.g., methoxy or ethoxy) .
For instance, brominated aromatics are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the favorable leaving-group properties of bromine .
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-1-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-2-3-9(6-10(7)11)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
RZQWERGUYYTALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropoxy-1-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to yield the desired product .
Industrial Production Methods
Industrial production of 2-Bromo-4-cyclopropoxy-1-methylbenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include hydrogenated derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-1-methylbenzene finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-1-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and cyclopropoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Bromo-4-cyclopropoxy-1-methylbenzene and related brominated aromatic compounds derived from the evidence:
Key Findings:
Substituent Effects on Reactivity: The cyclopropoxy group in 2-Bromo-4-cyclopropoxy-1-methylbenzene introduces significant steric hindrance and electronic donation compared to methoxy or ethoxy groups. This strain may enhance its reactivity in ring-opening or cycloaddition reactions, as seen in analogous systems . In contrast, 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) exhibits predictable reactivity in cross-coupling due to its planar methoxy group, making it a preferred intermediate in controlled syntheses .
Applications in Synthesis: Brominated diamines like 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) are pivotal in forming coordination complexes or polyamides, leveraging the chelating ability of amino groups . Compounds with protective groups (e.g., methoxymethoxy in BC014660) are valued for their stability and solubility in multistep syntheses .
Synthetic Methodologies :
- Photocycloaddition and transition-metal catalysis (e.g., Ir-based systems) are effective for synthesizing brominated ethers, as demonstrated for 2-Bromo-1-methoxy-4-(1-methoxyethyl)benzene . These methods could be adapted for cyclopropoxy-substituted analogs.
Research Implications and Limitations
While the provided evidence lacks direct data on 2-Bromo-4-cyclopropoxy-1-methylbenzene, insights from analogous compounds suggest:
- Electronic Tuning: The electron-donating cyclopropoxy group may stabilize electrophilic intermediates in substitution reactions, contrasting with electron-withdrawing groups (e.g., acetyl in 2-Bromo-4'-methoxyacetophenone) .
- Steric Challenges : The strained cyclopropane ring could complicate purification or characterization relative to linear alkoxy derivatives, necessitating advanced chromatographic or spectroscopic techniques .
Future studies should prioritize experimental characterization (e.g., NMR, X-ray crystallography) and computational modeling (e.g., density-functional theory, as in ) to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
